molecular formula C20H8I4O5 B097352 Erythrosin B CAS No. 15905-32-5

Erythrosin B

Cat. No.: B097352
CAS No.: 15905-32-5
M. Wt: 835.9 g/mol
InChI Key: OALHHIHQOFIMEF-UHFFFAOYSA-N
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Description

Erythrosin B, also known as Acid Red 51, is a synthetic red dye derived from fluorescein. It is commonly used in various applications, including as a food coloring agent, a biological stain, and a dental plaque disclosing agent. This compound is known for its vibrant red color and its ability to fluoresce under certain conditions .

Mechanism of Action

Erythrosin B, also known as Tetraiodofluorescein, is a visibly red dye with colorimetric and fluorescent properties . It has been found to have significant interactions with various biological targets and pathways, leading to a range of effects. This article will delve into the details of this compound’s mechanism of action.

Target of Action

This compound has been found to interact with multiple targets. It serves as a vital dye for many Gram-positive and -negative bacteria . In addition, it has been identified as a potent inhibitor for flaviviruses, including Zika virus (ZIKV) and Dengue virus (DENV2) , by inhibiting the DENV2 and ZIKV NS2B-NS3 proteases .

Mode of Action

This compound’s mode of action varies depending on the target. In bacteria, it functions as a vital dye, staining membrane-compromised dead cells . In the case of flaviviruses, it inhibits the DENV2 and ZIKV NS2B-NS3 proteases via a non-competitive mechanism .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to cell viability. In bacteria, this compound stains dead cells, allowing for rapid visualization and/or quantification of dead bacterial cells in a population . In flaviviruses, the inhibition of the NS2B-NS3 protease disrupts the viral life cycle, reducing the titers of representative flaviviruses .

Pharmacokinetics

Studies have indicated that it has a low absorption profile . Further in vivo efficacy and preclinical studies of this compound will be essential to evaluate the pharmacokinetics, bioavailability, in vivo efficacy, dosage, and potential benefits and risks for patients infected with flaviviruses .

Result of Action

This compound has shown significant results in both bacterial and viral contexts. In bacteria, it allows for the rapid visualization and/or quantification of dead cells . In flaviviruses, it can significantly reduce titers of representative flaviviruses, including DENV2, ZIKV, Yellow Fever Virus (YFV), Japanese Encephalitis Virus (JEV), and West Nile Virus (WNV), with micromolar potency and excellent cytotoxicity profile .

Action Environment

The action environment can influence the efficacy and stability of this compound. For instance, the concentration and size of nano-droplets can affect the linear and nonlinear optical characteristics of this compound . Furthermore, the fluorescence peak intensity of this compound can be enhanced when the continuous phase of microemulsion changes from n-decane to n-heptane .

Preparation Methods

Synthetic Routes and Reaction Conditions

Erythrosin B is synthesized through the iodination of fluorescein. The process involves dissolving crude fluorescein in ethanol, followed by the addition of sodium hydroxide solution. Iodine is then added to the solution, resulting in the formation of this compound. The product is precipitated by adding hydrochloric acid, and the resulting crystals are converted to the sodium salt form .

Industrial Production Methods

In industrial settings, this compound is produced through a similar iodination process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The industrial process also involves rigorous quality control measures to ensure the consistency and safety of the dye .

Chemical Reactions Analysis

Types of Reactions

Erythrosin B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of iodinated quinones, while reduction can produce deiodinated fluorescein derivatives .

Scientific Research Applications

Erythrosin B has a wide range of applications in scientific research:

Comparison with Similar Compounds

Erythrosin B is similar to other xanthene dyes, such as fluorescein and rhodamine. it is unique in its high degree of iodination, which imparts distinct spectral properties and biological activities. Compared to trypan blue, another commonly used dye, this compound is less toxic and more environmentally friendly .

List of Similar Compounds

Properties

IUPAC Name

3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8I4O5/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20/h1-6,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALHHIHQOFIMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8I4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16423-68-0 (Parent)
Record name Erythrosine, phenolic
Source ChemIDplus
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DSSTOX Substance ID

DTXSID7044843
Record name C.I. Solvent Red 140
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Molecular Weight

835.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red powder or granules., Solid
Record name ERYTHROSINE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Erythrosine
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Solubility

0.7 mg/mL
Record name Erythrosine
Source Human Metabolome Database (HMDB)
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CAS No.

15905-32-5
Record name 2′,4′,5′,7′-Tetraiodofluorescein
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Record name Erythrosine, phenolic
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Record name Iodeosin
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-2',4',5',7'-tetraiodo-
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Record name C.I. Solvent Red 140
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Record name 3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
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Record name TETRAIODOFLUORESCEIN
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Record name Erythrosine
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Melting Point

303 °C
Record name Erythrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029702
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods

Procedure details

Antibody (2 mg) was dissolved in 2 ml of 1% NaHCO3 pH 8.6, and a 20-ul aliquot of a solution of 1 mg/ml 4-dimethylaminoazobenzene-4'-isothiocyanate in dimethylformamide (DMF) added. The mixture was stirred overnight, then desalted on a Sephadex G-25 (coarse) column (1×30 cm). The ultraviolet-and visible spectrum of the conjugate was compared to that of DAB and antibody alone, to determine the degree of substitution. An erythrosin-antibody conjugate was prepared the same way, except the concentration of the erythrosin-isothiocyanate in DMF was 2.5 mg/ml.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Tetraiodofluorescein, also known as Erythrosin B, exhibits diverse interactions with biological systems. It has been shown to bind to the active site of nicotinamide nucleotide-dependent dehydrogenases like glutamate dehydrogenase, potentially competing with coenzymes like NADH and NADPH. [] This binding can impact enzyme activity, for example, influencing the ATP-induced activation in aspartate transcarbamylase. [] Furthermore, Tetraiodofluorescein has been observed to interact with bovine serum albumin, primarily through hydrophobic forces. [] These interactions can influence the fluorescence properties of the dye and potentially impact the function of the target proteins.

A: Tetraiodofluorescein (this compound) possesses the molecular formula C20H8I4O5 and a molecular weight of 835.89 g/mol. [, ] It exhibits characteristic spectroscopic properties, with an absorption maximum typically ranging from 520 to 530 nm, depending on the solvent and environment. [, ] Its fluorescence emission maximum is observed around 550 nm. [, ] The presence of heavy iodine atoms significantly influences its photophysical properties, including enhanced intersystem crossing and phosphorescence. [, , ]

A: Tetraiodofluorescein demonstrates compatibility with various materials, including polymers like acrylamide and agarose, enabling its use in applications like fluorescence microscopy and photopolymerization. [, , ] Its stability can be affected by factors like pH, light exposure, and the presence of oxidizing or reducing agents. [, ] For instance, under reducing conditions, Tetraiodofluorescein can undergo dehalogenation and form leucoerythrosin upon X-ray irradiation. [] Its performance as a photosensitizer can vary depending on the system and conditions. For example, its inhibitory potential towards cytochrome P450 and UDP-glucuronosyltransferase enzymes in human liver microsomes is significantly enhanced under yellow light compared to dark conditions. []

A: Tetraiodofluorescein exhibits photocatalytic properties, particularly in the presence of visible light. [, ] It can act as a photosensitizer, generating reactive oxygen species like singlet oxygen upon light irradiation. [, , ] This property has been exploited in various applications, including photodynamic therapy, organic synthesis, and environmental remediation. [, , ] For instance, it has been investigated as a potential photodynamic therapy agent for melanoma and hepatocellular carcinoma. [] In organic synthesis, Tetraiodofluorescein has been employed as a photocatalyst for the synthesis of quinoxalines from o-phenylenediamine and α-hydroxy ketones. [] Its catalytic activity is often influenced by factors like light intensity, solvent, and the presence of other reactants.

A: Yes, computational methods have been applied to study Tetraiodofluorescein. For example, induced-fit docking simulations were used to investigate the interaction of Tetraiodofluorescein with 2-keto-3-deoxy-D-manno-octulosonate cytidylyltransferase (KdsB) from Pseudomonas aeruginosa. [] These studies provided insights into the binding mode and potential inhibitory mechanisms of Tetraiodofluorescein against KdsB.

A: The presence and position of halogen atoms significantly influence the activity and properties of Tetraiodofluorescein. [, , , ] For instance, the heavy atom effect of iodine contributes to its enhanced intersystem crossing and phosphorescence compared to its non-halogenated analog, fluorescein. [, , ] Additionally, the location of halogen atoms on the fluorescein molecule can affect its photocatalytic performance. [] Further research is needed to fully elucidate the SAR of Tetraiodofluorescein and develop derivatives with improved properties for specific applications.

A: The stability of Tetraiodofluorescein is influenced by factors like pH, light exposure, temperature, and the presence of oxidizing or reducing agents. [, , ] Formulation strategies to enhance its stability often involve encapsulation in protective matrices, such as polymers or nanoparticles. [, ] For instance, incorporating Tetraiodofluorescein into acrylamide polymers has been shown to improve its photostability. [] Additionally, the use of surfactants or cyclodextrins can improve its solubility in aqueous solutions. []

ANone: The use of Tetraiodofluorescein is subject to regulations and guidelines that vary depending on the specific application and geographical region. As a food additive (FD&C Red No. 3), its use is regulated by agencies like the U.S. Food and Drug Administration (FDA). In research and industrial settings, appropriate safety data sheets and risk assessments should be consulted to ensure safe handling, storage, and disposal.

A: Tetraiodofluorescein has been studied in vitro for its potential antitumor and antibacterial activities. [, ] Studies have evaluated its effects on various cancer cell lines, including Hep-2 pharynx cancer cells. [, ] Additionally, its antibacterial activity against bacteria like Shigella flexneri, Salmonella typhi, and Staphylococcus aureus has been investigated. []

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